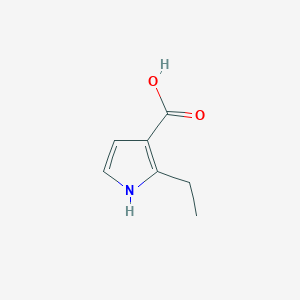

2-ethyl-1H-pyrrole-3-carboxylic acid

Beschreibung

2-Ethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with an ethyl group at position 2 and a carboxylic acid group at position 3. Pyrrole derivatives are integral to pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility .

Eigenschaften

IUPAC Name |

2-ethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(9)10)3-4-8-6/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHIAUOYDVJJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination and Ring-Closure Method

One of the most established methods involves a two-step process:

Bromination of Propionaldehyde: Propionaldehyde reacts with bromine in an aprotic solvent such as dichloromethane or toluene at low temperatures (0-50°C) to produce 2-bromopropanal. This step involves controlled addition to prevent over-bromination and side reactions.

Ring Closure via Condensation: The 2-bromopropanal is then reacted with methyl acetoacetate and ammonia water under alkaline conditions at similar temperatures, facilitating cyclization to form the pyrrole core. This process yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which can be further oxidized or hydrolyzed to the free acid.

- The process benefits from mild reaction conditions, readily available raw materials, and high conversion efficiency.

- It avoids the use of tert-butyl acetoacetate, reducing costs and environmental pollution.

- The method is amenable to large-scale industrial production due to operational simplicity and high yield.

Continuous Flow Synthesis

Recent advances have introduced continuous flow methods, which significantly improve yield and process control:

Depolymerization of Cyanuric Chloride Aldehyde: Cyanuric chloride aldehyde solution is continuously fed into a reactor for acid-catalyzed depolymerization, generating chloroacetaldehyde in situ.

Condensation with Amino-Substituted Precursors: The chloroacetaldehyde solution is then reacted with amino- and imino-ethyl propionate derivatives in a second reactor, producing 2-ethyl-1H-pyrrole-3-carboxylic acid derivatives directly.

- This method allows for higher reaction speeds, better yield, and avoids the instability of isolated anhydrous chloroacetaldehyde.

- The process is scalable and reduces batch-to-batch variability, making it suitable for industrial applications.

Preparation via Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis, involving β-ketoesters, ammonia, and α-haloketones, has been adapted for continuous flow to produce pyrrole-3-carboxylic acids, including derivatives with ethyl substitutions:

In Situ Hydrolysis: tert-Butyl acetoacetate is hydrolyzed in situ to the corresponding acid using HBr generated during the reaction, simplifying the process.

Reaction Conditions: Conducted at moderate temperatures (around 0-50°C), with the reaction mixture passing through microreactors for efficient mixing and conversion.

- The method yields high purity products with good yields (up to 65%) and is scalable.

- It avoids multiple purification steps typical of batch processes.

- The process is environmentally friendly due to in situ hydrolysis and minimal waste.

Key Data and Comparative Analysis

| Method | Raw Materials | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination & Ring Closure | Propionaldehyde, methyl acetoacetate, ammonia | 0-50°C, aprotic solvents | High (up to 70%) | Mild conditions, scalable | Multi-step, requires purification |

| Continuous Flow Synthesis | Cyanuric chloride aldehyde, amino-ethyl propionate | Controlled flow, ambient to moderate temperatures | Up to 65% | High yield, scalable, continuous process | Equipment complexity |

| Hantzsch Pyrrole Synthesis | tert-Butyl acetoacetate, amines, haloketones | 0-50°C, microreactors | 40-65% | One-pot, environmentally friendly | Requires specialized flow setup |

Notes on Optimization and Industrial Relevance

- Reaction Conditions: Mild temperatures and aprotic solvents are favored for safety and cost-efficiency.

- Raw Material Availability: Using readily available esters and aldehydes enhances feasibility.

- Environmental Impact: Continuous processes and in situ hydrolysis reduce waste and pollution.

- Scalability: Flow chemistry techniques are increasingly preferred for large-scale synthesis due to improved control and yield.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 2-Ethyl-1H-Pyrrole-3-Carboxylic Acid

The chemical reactions of this compound can be categorized into several types, including:

Substitution Reactions

-

Electrophilic Aromatic Substitution : The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at various positions on the ring.

-

N-Alkylation : The nitrogen atom in the pyrrole ring can be alkylated using alkyl halides in the presence of bases like sodium hydride or potassium carbonate.

Redox Reactions

-

Oxidation : The pyrrole ring can be oxidized to form N-oxides or other oxidized derivatives, often using reagents like peracids or transition metal oxidants.

-

Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

Cyclization and Condensation Reactions

-

Cyclization : Under certain conditions, this compound can participate in cyclization reactions leading to the formation of more complex heterocyclic compounds.

-

Condensation : It can also undergo condensation reactions with carbonyl compounds to form various substituted pyrroles or pyridine derivatives.

Key Research Findings

Recent studies have focused on optimizing the synthesis and reactivity of pyrrole derivatives, including this compound:

Reactivity Studies

Research has demonstrated that various substituents on the pyrrole ring influence its reactivity significantly. For instance, electron-donating groups enhance nucleophilicity, facilitating electrophilic substitution reactions, while electron-withdrawing groups may stabilize intermediates during oxidation processes .

Data Tables

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Ethyl-1H-pyrrole-3-carboxylic acid is primarily recognized for its role as an intermediate in drug synthesis. It is particularly significant in the development of compounds targeting neurological disorders and various forms of cancer.

- Mechanism of Action : The compound interacts with receptor tyrosine kinases, influencing cell signaling pathways that are crucial in cancer treatment and neurological therapies .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its ability to improve absorption rates leads to more efficient pest control measures.

- Efficacy Studies : Research indicates that formulations containing this compound exhibit increased potency against agricultural pests compared to traditional compounds .

Material Science

In material science, this compound is incorporated into polymer formulations. Its unique chemical structure contributes to the development of advanced materials with enhanced thermal and mechanical properties.

- Applications in Polymers : The compound's incorporation into polymers has shown improvements in durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Research

The compound serves as a building block in synthesizing bioactive molecules, facilitating studies in biochemistry and molecular biology.

- Biological Activity : Derivatives of this compound have demonstrated potential antimicrobial properties and are being explored for their therapeutic effects against various pathogens .

Case Study 1: Antimicrobial Activity

A series of pyrrole derivatives, including this compound, were synthesized and screened for antimicrobial activity against bacterial and fungal strains. The results indicated significant zones of inhibition, showcasing the compound's potential as an antimicrobial agent.

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition of bacterial growth |

| Other Pyrrole Derivatives | Anticancer | Induction of apoptosis in cancer cells |

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds derived from pyrrole structures could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways. These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition of bacterial growth |

| Pyrrole Derivatives (e.g., methyl 2,4-dimethyl) | Anticancer | Induction of apoptosis in cancer cells |

| Other Pyrrole Compounds | Antimicrobial/Cytotoxic | Varying degrees of antimicrobial activity; some showed low cytotoxicity against normal cells |

Wirkmechanismus

The mechanism of action of 2-ethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

- 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS: 1522996-06-0):

- The methyl group at position 1 replaces the hydrogen in the target compound. This substitution increases molecular weight (153.18 g/mol vs. ~139 g/mol for the parent compound) and may reduce hydrogen-bonding capacity due to steric hindrance.

- Applications: Used in life science research, but safety data remain unavailable .

Substituent Variations at Position 2

- 2-Methyl-1H-pyrrole-3-carboxylic acid (CAS: 89776-57-8):

- 5-(5-Bromo-2-(trifluoromethoxy)phenyl)−1-(cyclohexylmethyl)−2-phenyl-1H-pyrrole-3-carboxylic acid (SGA-154) :

Carboxylic Acid Positional Isomers

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-chloro and 5-methoxy variants):

Functional Group Additions

- 3-Cyano-1H-pyrrole-2-carboxylic acid (CAS: 7126-56-9): A cyano group at position 3 introduces electrophilic reactivity but increases toxicity (H302, H315, H319, H335 hazards) compared to unsubstituted pyrrole acids .

Key Data Tables

Table 1. Structural and Physicochemical Comparisons

Research Findings and Implications

- Steric and Electronic Effects : Ethyl groups at position 2 enhance lipophilicity compared to methyl, improving membrane permeability in drug candidates. However, bulkier substituents (e.g., phenyl in SGA-154) may hinder binding in certain targets .

- Hydrogen-Bonding Capacity : The carboxylic acid at position 3 facilitates dimer formation via N–H⋯O and O–H⋯O interactions, as seen in related pyrrole acids . Substitutions at position 1 (e.g., methyl) disrupt these interactions, affecting crystallinity and solubility.

- Toxicity Profile: Cyano or halogenated derivatives exhibit higher acute toxicity (e.g., H302 oral toxicity) compared to alkyl-substituted analogs, necessitating careful handling in industrial settings .

Biologische Aktivität

2-Ethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family, which is characterized by a five-membered heterocyclic aromatic structure. Pyrrole derivatives, including this compound, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pyrrole derivatives interact with various biological targets, leading to significant biochemical changes. The primary mechanisms of action include:

- Receptor Binding : Pyrrole derivatives can bind with high affinity to multiple receptors, influencing signaling pathways that regulate cellular functions.

- Biochemical Pathways : These compounds exhibit a wide range of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase activities.

Antimicrobial Activity

Research has indicated that pyrrole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain pyrrole compounds exhibit minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and E. coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | < 10 | Staphylococcus aureus |

| Other Pyrrole Derivative | 32 | E. coli |

Anti-Tuberculosis Activity

A notable study highlighted the anti-tuberculosis (TB) potential of pyrrole derivatives. A series of pyrrole-2-carboxamides were designed based on the structure of MmpL3, a target for TB treatment. Compounds demonstrated potent anti-TB activity with MIC values less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) against drug-resistant strains. This suggests that similar modifications to the pyrrole structure could enhance its efficacy against TB .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel pyrrole derivatives, researchers evaluated their biological activity against Mycobacterium tuberculosis. The study concluded that specific modifications to the pyrrole structure significantly improved anti-TB activity. For example, compounds with bulky substituents showed over a hundred-fold increase in potency compared to simpler analogs .

Case Study 2: Ion Channel Modulation

Another investigation explored the effect of a modified pyrrole compound on ion channels. The study revealed that certain derivatives could selectively modulate ion selectivity in TPC2 channels, demonstrating potential applications in neurological disorders where ion channel dysfunction is prevalent .

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-1H-pyrrole-3-carboxylic acid, and how can intermediates be validated?

Methodological Answer: A common approach involves multi-step organic synthesis starting with pyrrole derivatives. For example, alkylation at the pyrrole ring (e.g., introducing the ethyl group) followed by carboxylation at the 3-position. Intermediate validation typically employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Final purification is achieved via recrystallization or preparative HPLC to ≥95% purity .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving hydrogen-bonding patterns and confirming substituent positions. For pyrrole derivatives, crystals are often grown from ethanol/ethyl acetate mixtures (80:20 v/v) under ambient conditions. Data refinement includes anisotropic displacement parameters for non-H atoms and riding models for H atoms. Centrosymmetric dimers linked via N–H⋯O and O–H⋯O hydrogen bonds are common, as seen in analogous pyrrole-carboxylic acid structures .

Q. What analytical techniques are essential for characterizing purity and stability under varying conditions?

Methodological Answer:

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) monitors purity and degradation products.

- Thermogravimetric analysis (TGA) assesses thermal stability.

- pH-dependent stability studies (e.g., in buffers ranging from pH 2–10) combined with LC-MS identify hydrolysis or decarboxylation byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the ethyl group at the pyrrole 2-position?

Methodological Answer:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Catalytic systems like palladium/ligand complexes enhance alkylation efficiency.

- Monitor reaction progress via in situ FTIR to detect intermediate formation. Yields >80% are achievable under optimized conditions .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reactive sites.

- Molecular docking (using AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors).

- Solvent effects are incorporated via Polarizable Continuum Model (PCM) simulations .

Q. How do structural modifications (e.g., esterification) affect bioactivity, and how are these derivatives characterized?

Methodological Answer:

- Esterification (e.g., ethyl ester formation) is performed using DCC/DMAP coupling .

- High-resolution mass spectrometry (HRMS) and ¹³C NMR confirm ester bond formation.

- In vitro bioassays (e.g., enzyme inhibition) compare activity between the carboxylic acid and its derivatives. Reduced polarity often enhances membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrole-carboxylic acid derivatives?

Methodological Answer:

- Conduct meta-analysis of published data to identify variables (e.g., assay conditions, cell lines).

- Reproduce studies with standardized protocols (e.g., IC₅₀ determination in triplicate ).

- Use structure-activity relationship (SAR) models to isolate substituent effects from experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.